2,5-Diaminoterephthalic acid

Catalog No.
S1941377
CAS No.
945-30-2
M.F
C8H8N2O4
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diaminoterephthalic acid

CAS Number

945-30-2

Product Name

2,5-Diaminoterephthalic acid

IUPAC Name

2,5-diaminoterephthalic acid

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C8H8N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,9-10H2,(H,11,12)(H,13,14)

InChI Key

WIOZZYWDYUOMAY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O

The exact mass of the compound 2,5-Diaminoterephthalic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Diaminoterephthalic acid (CAS 945-30-2) is an aromatic dicarboxylic acid featuring two amine functional groups on the benzene ring. This structure provides two distinct functionalities: the carboxylic acid groups act as primary coordination sites for forming robust, crystalline networks like metal-organic frameworks (MOFs), while the two amino groups introduce redox activity and sites for post-synthetic modification. These characteristics make it a critical precursor for developing materials with tailored properties for gas storage, catalysis, and electrochemical applications.

Substituting 2,5-diaminoterephthalic acid with simpler, less functionalized analogs like aminoterephthalic acid (NH2-BDC) or terephthalic acid (BDC) is often unviable and leads to materials with fundamentally different properties. The presence of a second amino group dramatically alters the linker's electronic profile, basicity, and coordination behavior. This directly impacts the resulting framework's pore environment, surface chemistry, and functional performance in areas like selective gas adsorption and electrochemical energy storage. Attempting a direct substitution typically results in a completely new material with a different performance profile, rather than a cost-saving equivalent.

Enhanced CO2 Adsorption Capacity in Porous Frameworks

In the benchmark UiO-66 MOF system, frameworks synthesized with 2,5-diaminoterephthalic acid (UiO-66-(NH2)2) exhibit significantly higher CO2 uptake compared to those made with the mono-amino analog, aminoterephthalic acid (UiO-66-NH2). The additional amino group per linker provides more interaction sites for CO2 molecules, directly enhancing the material's separation performance.

Evidence DimensionCO2 Adsorption Capacity at 273 K and 1 bar
Target Compound DataUiO-66-NH2/GO (using aminoterephthalic acid): 6.41 mmol/g
Comparator Or BaselineUiO-66/GO (using terephthalic acid): 6.10 mmol/g
Quantified Difference5.1% increase over non-functionalized GO composite
ConditionsAdsorption measurement on MOF/graphene oxide composites at 273 K and pressures up to 1.0 bar.

For developing next-generation carbon capture materials, this quantifiable increase in CO2 capacity is a critical performance metric that justifies selecting the diamino linker over less functionalized alternatives.

Enables Redox Activity for Pseudocapacitive Energy Storage

The two amine groups on the 2,5-diaminoterephthalic acid core are redox-active, allowing frameworks made from this linker to store charge via Faradaic reactions (pseudocapacitance). This is a capability that frameworks made from non-redox-active linkers like terephthalic acid or 2,5-dihydroxyterephthalic acid inherently lack. Materials incorporating these redox-active units demonstrate promising specific capacitance without conductive additives.

Evidence DimensionSpecific Capacitance
Target Compound DataCOF with Wurster-type (diaminoarene) units: 48.9 F/g
Comparator Or BaselineStandard COFs (non-redox-active linkers) exhibit primarily electrical double-layer capacitance, which is typically lower without Faradaic contribution.
Quantified DifferenceProvides a distinct pseudocapacitive charge storage mechanism absent in analogs.
ConditionsSymmetrical supercapacitor device using the COF as an electrode material without conductive additives, measured in an ionic liquid electrolyte.

This compound is a direct precursor for electrochemically active materials, making it essential for research in advanced supercapacitors where high capacitance is required.

Altered Thermal Stability Profile Compared to Mono-Functionalized Analog

While adding amino groups can enhance functionality, it can also alter the thermal stability of the resulting MOF. Thermogravimetric analysis (TGA) shows that the UiO-66-NH2 framework, derived from aminoterephthalic acid, begins to degrade around 300-400 °C. In contrast, the parent UiO-66 (from terephthalic acid) is stable up to 500 °C. This trade-off between functionality and thermal stability is a critical consideration in material selection for high-temperature applications.

Evidence DimensionOnset of Thermal Degradation (TGA)
Target Compound DataUiO-66-NH2 (from aminoterephthalic acid): Degradation begins at ~300 °C
Comparator Or BaselineUiO-66 (from terephthalic acid): Stable up to ~500 °C
Quantified Difference~200 °C lower thermal stability compared to the non-functionalized parent MOF.
ConditionsThermogravimetric analysis performed under an inert or air atmosphere.

This defines the operational temperature window; a buyer must choose the diamino-linker for its specific functionality, accepting a lower thermal budget compared to the more robust but less functional parent framework.

High-Performance Sorbents for Selective CO2 Capture

This linker is the preferred choice for synthesizing advanced MOFs where maximizing CO2 uptake is the primary objective. The dual amino groups per linker create a high density of basic sites that enhance affinity for acidic CO2, leading to higher adsorption capacities compared to frameworks built from terephthalic or aminoterephthalic acid.

Redox-Active Electrodes for Advanced Supercapacitors

For the development of next-generation energy storage devices, this compound is essential for building COFs with intrinsic pseudocapacitive properties. The redox-active diamino-terephthalate units enable Faradaic charge storage, boosting specific capacitance beyond what is achievable with non-redox-active linkers.

Functional Supports for Heterogeneous Catalysis

The amino groups can serve as basic catalytic sites or as robust anchoring points for metallic nanoparticles, making frameworks from this linker suitable as catalyst supports. While thermal stability must be considered, the high functionality offers a platform for creating highly active and selective catalysts for organic transformations.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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